

Application Note: 1H and 13C NMR Spectroscopy of 4-Methylpentanamide

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of **4-methylpentanamide**. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction

4-Methylpentanamide is a simple branched-chain amide. NMR spectroscopy is a powerful analytical technique for confirming its molecular structure by providing detailed information about the chemical environment of each carbon and hydrogen atom. This application note presents the expected ¹H and ¹³C NMR spectral data, along with standardized protocols for sample preparation and spectral acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for **4-methylpentanamide**. These values are based on established NMR prediction algorithms and typical solvent effects.

Table 1: Predicted ¹H NMR Data for **4-Methylpentanamide**



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1 (CH₃)	0.92	Doublet	6.6	6H
H-2 (CH)	1.70	Nonet	6.7	1H
H-3 (CH ₂)	1.45	Triplet	7.5	2H
H-4 (CH ₂)	2.15	Triplet	7.5	2H
H-5 (NH ₂)	5.40 (broad)	Singlet	-	2H

Table 2: Predicted ¹³C NMR Data for **4-Methylpentanamide**

Carbon	Chemical Shift (δ, ppm)
C-1 (CH ₃)	22.5
C-2 (CH)	27.8
C-3 (CH ₂)	38.7
C-4 (CH ₂)	35.4
C-5 (C=O)	175.8

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of **4-methylpentanamide** is outlined below.

I. Sample Preparation

- Weighing: Accurately weigh 10-20 mg of 4-methylpentanamide.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure complete dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.



Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug
of glass wool inserted into the Pasteur pipette during transfer.

II. NMR Instrument Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

¹H NMR Acquisition:

• Spectrometer Frequency: 400 MHz

Solvent: CDCl₃

Temperature: 298 K (25 °C)

Pulse Sequence: Standard single-pulse (zg30)

• Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 12-16 ppm

¹³C NMR Acquisition:

Spectrometer Frequency: 100 MHz

Solvent: CDCl₃

Temperature: 298 K (25 °C)

Pulse Sequence: Proton-decoupled (zgpg30)

Number of Scans: 1024 or more (as needed for signal-to-noise)

Relaxation Delay: 2.0 s



Acquisition Time: 1.0-2.0 s

Spectral Width: 0-200 ppm

Data Processing and Analysis

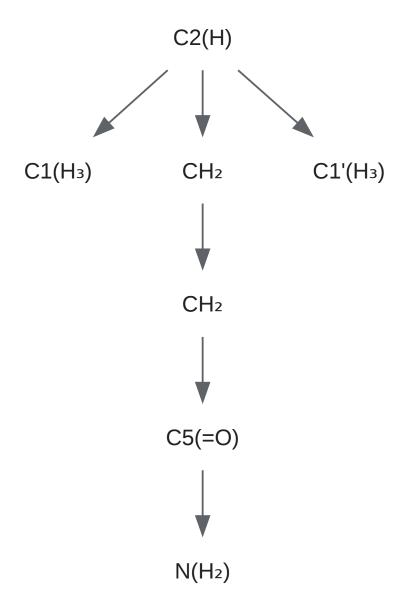
- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
- Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
- Coupling Constant Measurement: In the ¹H NMR spectrum, measure the J-coupling constants for multiplet signals.

Visualizations

The following diagrams illustrate the structure of **4-methylpentanamide** and the logical workflow for its NMR analysis.



4-Methylpentanamide Structure with Atom Numbering



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Caption: Structure of **4-Methylpentanamide** with atom numbering for NMR correlation.



Sample Preparation **Data Acquisition** Instrument Setup Acquire ¹H Spectrum Acquire ¹³C Spectrum Data Processing & Analysis

NMR Analysis Workflow for 4-Methylpentanamide

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Caption: Experimental workflow for NMR analysis of 4-Methylpentanamide.







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